4-(2,4-Dibromophenyl)morpholine
Description
Structure
3D Structure
Properties
CAS No. |
1208077-57-9 |
|---|---|
Molecular Formula |
C10H11Br2NO |
Molecular Weight |
321.01 g/mol |
IUPAC Name |
4-(2,4-dibromophenyl)morpholine |
InChI |
InChI=1S/C10H11Br2NO/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
XOYXHSRNXIQVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 4 2,4 Dibromophenyl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-(2,4-dibromophenyl)morpholine, offering detailed information about the hydrogen, carbon, and, in related systems, phosphorus atomic environments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Resonance Assignment
While specific experimental data for this compound is not widely published, a detailed ¹H NMR spectrum can be predicted based on the analysis of analogous compounds such as 4-phenylmorpholine (B1362484) chemicalbook.com and 4-(4-bromophenyl)morpholine. sigmaaldrich.com The spectrum is characterized by signals from the morpholine (B109124) ring and the dibrominated phenyl group.
The morpholine ring protons typically appear as two multiplets. The four protons adjacent to the oxygen atom (H-2' and H-6') are expected to resonate at a different frequency than the four protons adjacent to the nitrogen atom (H-3' and H-5'). In unsubstituted 4-phenylmorpholine, these signals appear around 3.87 ppm and 3.16 ppm, respectively.
The aromatic region for the 2,4-dibromo substitution pattern is more complex than that of a monosubstituted ring. It would feature three distinct proton signals:
H-3: This proton is ortho to two bromine atoms and is expected to be a doublet.
H-5: This proton is situated between a bromine atom and a hydrogen atom, appearing as a doublet of doublets.
H-6: This proton is ortho to the morpholine substituent and meta to a bromine atom, also appearing as a doublet.
The chemical shifts are influenced by the strong deshielding effect of the bromine atoms.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Morpholine H-2', H-6' | ~ 3.8 - 3.9 | Triplet (t) | Protons adjacent to the ring oxygen. |
| Morpholine H-3', H-5' | ~ 3.0 - 3.2 | Triplet (t) | Protons adjacent to the ring nitrogen and the phenyl group. |
| Aromatic H-3 | ~ 7.6 - 7.8 | Doublet (d) | Influenced by two adjacent bromine atoms. |
| Aromatic H-5 | ~ 7.3 - 7.5 | Doublet of Doublets (dd) | Coupled to both H-3 and H-6. |
| Aromatic H-6 | ~ 7.0 - 7.2 | Doublet (d) | Influenced by the adjacent morpholine nitrogen. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Resonance Assignment
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments in the molecule. Based on data from 4-phenylmorpholine chemicalbook.com and related structures, a predictive assignment for this compound can be made. researchgate.net
The morpholine ring is expected to show two signals: one for the carbon atoms adjacent to the oxygen (C-2' and C-6') and another for the carbons adjacent to the nitrogen (C-3' and C-5'). The aromatic region will display six distinct signals due to the lack of symmetry. The carbons directly bonded to the bromine atoms (C-2 and C-4) will have their chemical shifts significantly influenced by the halogen. The ipso-carbon (C-1), attached to the morpholine nitrogen, and the other aromatic carbons (C-3, C-5, C-6) will also show unique resonances.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Morpholine C-2', C-6' | ~ 66 - 67 | Carbons adjacent to the ring oxygen. |
| Morpholine C-3', C-5' | ~ 50 - 51 | Carbons adjacent to the ring nitrogen. |
| Aromatic C-1 | ~ 148 - 150 | Ipso-carbon attached to the morpholine group. |
| Aromatic C-2 | ~ 118 - 120 | Carbon attached to bromine; shielded by the ortho-substituent effect. |
| Aromatic C-3 | ~ 132 - 134 | |
| Aromatic C-4 | ~ 115 - 117 | Carbon attached to bromine. |
| Aromatic C-5 | ~ 128 - 130 | |
| Aromatic C-6 | ~ 120 - 122 |
Two-Dimensional NMR Techniques for Correlating Proton and Carbon Environments
To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are employed. nist.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, HSQC would definitively link the proton signals of the morpholine ring to their corresponding carbon signals and connect each aromatic proton to its specific carbon atom. nist.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the morpholine ring and the phenyl group. For example, it would show a correlation between the morpholine protons at the H-3'/H-5' positions and the aromatic ipso-carbon C-1. It would also confirm the relative positions of the aromatic protons by showing their correlations to neighboring carbons.
Solid-State NMR Spectroscopy for Bulk Structural Information
Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure of this compound in its bulk, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment, including molecular packing and intermolecular interactions. This technique can be used to identify the presence of different crystalline forms (polymorphism), each of which would give a distinct ssNMR spectrum. By analyzing the chemical shifts and line shapes, details about the conformation of the molecule and the symmetry of the crystal lattice can be inferred.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of specific functional groups. For this compound, the spectrum is a composite of the vibrations from the morpholine ring and the dibromophenyl group. spectrabase.com
The morpholine ring exhibits characteristic C-H stretching vibrations, as well as C-O-C (ether) and C-N (tertiary amine) stretching modes. The 2,4-dibromophenyl group gives rise to aromatic C-H stretching, aromatic C=C ring stretching, and C-Br stretching vibrations.
Table 3: Characteristic Vibrational Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the phenyl group. |
| Aliphatic C-H Stretch | 2950 - 2800 | From the CH₂ groups of the morpholine ring. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands indicating the aromatic ring. |
| C-O-C Asymmetric Stretch | ~ 1250 | Ether linkage in the morpholine ring. |
| C-N Stretch | ~ 1115 | Tertiary amine stretch in the morpholine ring. |
| C-Br Stretch | 700 - 500 | Characteristic of the bromo-substituents. |
Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Vibrational Modes
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. libretexts.org The FT-IR spectrum of this compound reveals several characteristic vibrational modes corresponding to its distinct structural features.
The molecular structure of this compound comprises a morpholine ring and a 2,4-dibromophenyl group. The vibrational spectrum, therefore, exhibits bands characteristic of both moieties. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring are typically observed in the 3100–2850 cm⁻¹ region. researchgate.net Specifically, asymmetric and symmetric C-H stretching vibrations give rise to distinct peaks within this range. researchgate.net
The presence of the aromatic ring introduces C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce a set of bands in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact positions and intensities of these bands.
The C-N stretching vibration of the tertiary amine in the morpholine ring is another key spectral feature. The C-O-C stretching of the ether linkage within the morpholine ring gives rise to a strong absorption band, which is a characteristic feature for morpholine and its derivatives. researchgate.net
The carbon-bromine (C-Br) stretching vibrations are expected in the far-infrared region, typically below 650 cm⁻¹. libretexts.org These vibrations can provide direct evidence of the bromine substitution on the phenyl ring.
Bending vibrations, such as scissoring, rocking, wagging, and twisting of the CH₂ groups, occur at lower frequencies, contributing to the fingerprint region of the spectrum. libretexts.org The analysis of these vibrational modes provides a comprehensive structural fingerprint of the this compound molecule.
Table 1: Characteristic FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Unit |
| C-H Asymmetric & Symmetric Stretching | 3100 - 2850 | Morpholine Ring (CH₂) |
| Aromatic C-H Stretching | > 3000 | 2,4-Dibromophenyl Group |
| Aromatic C-C Stretching | 1600 - 1450 | 2,4-Dibromophenyl Group |
| C-N Stretching | Specific to tertiary amines | Morpholine Ring |
| C-O-C Stretching | Strong, characteristic band | Morpholine Ring |
| C-Br Stretching | < 650 | 2,4-Dibromophenyl Group |
Raman Spectroscopy Applications for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. imperial.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. imperial.ac.uk The Raman spectrum of this compound would offer further insights into its molecular structure.
The delocalized π-electron system of the dibromophenyl group is expected to produce strong Raman scattering signals. imperial.ac.uk The C-C stretching vibrations within the aromatic ring and the C-Br bonds are typically strong in the Raman spectrum. The symmetric vibrations of the morpholine ring would also be readily observable.
A detailed Raman spectrum would show a series of peaks corresponding to the energies of different vibrational modes. imperial.ac.uk The intensity and frequency of these peaks are sensitive to the molecular structure and conformation. imperial.ac.uk By analyzing the Raman shifts, a comprehensive vibrational profile of this compound can be established, corroborating the findings from FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. nih.gov This precision allows for the determination of the elemental formula of a molecule with high confidence. nih.gov For this compound (C₁₀H₁₂Br₂NO), HRMS would determine its exact mass, which is calculated based on the most abundant isotopes of its constituent atoms.
The ability of HRMS to distinguish between ions with very similar nominal masses is a significant advantage in the characterization of novel compounds. nih.gov The accurate mass measurement obtained from HRMS analysis of this compound would serve as a definitive confirmation of its elemental composition.
Fragmentation Pattern Analysis and Structural Deductions
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. tutorchase.com The analysis of this fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. tutorchase.com
For this compound, several characteristic fragmentation pathways can be predicted. The cleavage of the bond between the nitrogen atom and the dibromophenyl ring would be a likely fragmentation route. The morpholine ring itself could undergo cleavage, leading to the loss of specific neutral fragments. The presence of two bromine atoms would result in a characteristic isotopic pattern for bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The analysis of the m/z values of the fragment ions, often referred to as daughter ions, allows for the piecing together of the molecular structure. tutorchase.com The relative intensities of the fragment peaks can also provide information about the stability of the resulting ions. libretexts.org
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This coupling is highly effective for the analysis of volatile and semi-volatile compounds.
GC-MS analysis of a this compound sample would first separate the compound from any volatile impurities. nih.gov The retention time from the GC provides a characteristic identifier for the compound under specific chromatographic conditions. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the confirmation of the identity of the peak corresponding to this compound and the identification of any impurities present in the sample. nih.gov GC-MS is therefore a crucial tool for assessing the purity of the synthesized compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules containing chromophores, which are functional groups that absorb light in the UV-vis region. shu.ac.uk
The 2,4-dibromophenyl group in this compound acts as a chromophore. The presence of the conjugated π-system in the aromatic ring and the non-bonding electrons on the nitrogen and oxygen atoms of the morpholine ring lead to characteristic electronic transitions. The absorption of UV radiation by this compound is expected to involve π → π* and n → π* transitions. shu.ac.uk
The π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, typically result in strong absorption bands. shu.ac.uk The n → π* transitions, involving the promotion of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity. shu.ac.uk The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) at specific wavelengths, providing information about the electronic structure of the molecule. The solvent used for the analysis can influence the position of these absorption bands.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique in synthetic chemistry, employed to determine the elemental composition of a newly synthesized compound. This quantitative method provides the mass percentages of the constituent elements, which is crucial for verifying the compound's empirical formula and assessing its purity. For novel compounds like this compound, elemental analysis serves as a fundamental check to ensure the synthesized product matches the theoretically expected structure.
The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. This process converts the elements into simple gaseous forms (e.g., CO₂, H₂O, N₂), which are then separated and quantified by a detector. The results are used to calculate the percentage of carbon (C), hydrogen (H), and nitrogen (N). The percentage of other elements like bromine (Br) can be determined by other methods or, in some cases, by difference.
Based on the proposed structure of this compound, the molecular formula is C₁₀H₁₁Br₂NO. From this, the theoretical elemental composition can be calculated. The confirmation of the compound's identity relies on the close agreement between these theoretical values and the experimentally determined percentages. In scientific literature, it is a common practice for experimental values to be within ±0.4% of the theoretical values to confirm the structure of a compound. researchgate.net
While specific experimental data for this compound is not detailed in the reviewed literature, the theoretical values provide the necessary benchmark for its characterization. The process of confirming the structure for related brominated or morpholine-containing compounds consistently relies on this analytical method. nih.govnih.gov
The calculated and expected experimental values are presented below.
Table 1: Theoretical vs. Expected Experimental Elemental Composition of this compound
| Element | Molecular Formula | Theoretical % | Expected Experimental % |
| Carbon (C) | C₁₀H₁₁Br₂NO | 37.42% | 37.42 ± 0.4% |
| Hydrogen (H) | C₁₀H₁₁Br₂NO | 3.45% | 3.45 ± 0.4% |
| Nitrogen (N) | C₁₀H₁₁Br₂NO | 4.36% | 4.36 ± 0.4% |
| Bromine (Br) | C₁₀H₁₁Br₂NO | 49.78% | 49.78 ± 0.4% |
| Oxygen (O) | C₁₀H₁₁Br₂NO | 4.98% | (by difference) |
| Total | 100.00% |
A successful synthesis and purification of this compound would yield experimental data closely corresponding to these theoretical percentages. This alignment confirms that the empirical formula is indeed C₁₀H₁₁Br₂NO, which is identical to its molecular formula, thereby validating the elemental makeup of the target compound.
Structural Elucidation and Conformational Analysis of 4 2,4 Dibromophenyl Morpholine
X-ray Crystallography
The determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and conformational details, is definitively achieved through single-crystal X-ray crystallography. Without a successful synthesis of a single crystal and subsequent X-ray diffraction analysis of 4-(2,4-Dibromophenyl)morpholine, the foundational data for structural elucidation is missing.
Single Crystal X-ray Diffraction Data Collection and Refinement
No crystallographic data for this compound could be located. Consequently, a data table detailing critical parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), data collection temperature, and refinement statistics (e.g., R-factor) cannot be generated.
Analysis of Molecular Packing and Crystal System
The arrangement of molecules within a crystal lattice, known as molecular packing, is determined from single-crystal X-ray data. As this data is not available, no analysis of the crystal system or the packing arrangement for this compound can be provided.
Characterization of Intermolecular Interactions
A detailed understanding of the non-covalent interactions that stabilize the crystal structure, such as hydrogen bonds, π-π stacking, or C-H···X (where X is an electronegative atom) interactions, is contingent on knowing the precise positions of the atoms from a crystal structure analysis. In the absence of this data, a characterization of these crucial interactions for this compound is not possible.
Morpholine (B109124) Ring Conformation and Substituent Orientation
While morpholine rings typically adopt a stable chair conformation, the specific puckering parameters and the exact orientation (axial or equatorial) of the 2,4-dibromophenyl substituent can only be confirmed through experimental structural determination. Theoretical calculations could predict a likely conformation, but this would not constitute the empirical structural elucidation requested.
Powder X-ray Diffraction (PXRD) for Polycrystalline Samples and Phase Identification
Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases in a polycrystalline sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific phase. However, no experimental PXRD patterns for this compound have been found in the scientific literature or standard diffraction databases. Therefore, a discussion of its phase identification via PXRD cannot be presented.
Computational Chemistry and Theoretical Studies on 4 2,4 Dibromophenyl Morpholine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations serve as a fundamental method for investigating the electronic structure and properties of molecules. These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic parameters that govern chemical reactivity. For complex molecules like 4-(2,4-dibromophenyl)morpholine, DFT offers a balance between computational cost and accuracy, making it a suitable choice for a detailed theoretical analysis. The insights gained from DFT can complement experimental findings and provide predictive power where experimental data is scarce.
Geometry Optimization and Energetic Landscape Exploration
The first step in the computational analysis of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Theoretical studies on similar molecules, such as various substituted piperidones and other heterocyclic systems, often employ DFT methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to achieve reliable optimized geometries. mdpi.comnih.gov
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Br (ortho) | 1.91 |
| C-Br (para) | 1.90 | |
| C-N (phenyl-morpholine) | 1.43 | |
| C-O (morpholine) | 1.43 | |
| C-C (aromatic) | 1.39 - 1.41 | |
| Bond Angle (°) | C-C-Br (ortho) | 120 |
| C-N-C (morpholine) | 112 | |
| C-O-C (morpholine) | 111 |
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide valuable information about the molecule's vibrational modes. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion of bonds. nih.govnih.gov
For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C-H stretching of the morpholine (B109124) ring (around 2950-2850 cm⁻¹), C-N stretching, C-O-C stretching of the morpholine ring, and the C-Br stretching modes at lower frequencies. nih.govnih.gov The PED analysis would help in disentangling complex vibrations where multiple types of motion are coupled. Such analyses have been successfully applied to other molecules to provide detailed interpretations of their vibrational spectra. spectrabase.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap, Chemical Potential, Chemical Hardness, Electrophilicity Index
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
These parameters provide a quantitative measure of the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich dibromophenyl ring and the nitrogen atom of the morpholine moiety, while the LUMO would likely be distributed over the aromatic ring. A smaller HOMO-LUMO gap would suggest that the molecule is prone to electronic transitions and chemical reactions. researchgate.netmdpi.com
Table 2: Predicted FMO Parameters for this compound (Illustrative) Note: This table is illustrative and based on expected values from similar structures.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
| Chemical Potential (μ) | -4.0 |
| Chemical Hardness (η) | 2.5 |
Molecular Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The ESP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
For this compound, the ESP map would likely show negative potential around the electronegative oxygen and bromine atoms, as well as the π-system of the aromatic ring. nih.gov Positive potential would be expected around the hydrogen atoms of the morpholine ring. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are important in biological systems and crystal packing. nih.gov
Natural Bonding Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Transfer
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.govresearchgate.net It allows for the investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Electron Localization Function (ELF) and State Density Mapping
For this compound, the ELF analysis would be expected to show high localization in the C-C, C-H, C-N, C-O, and C-Br bonds, as well as around the lone pairs of the oxygen and nitrogen atoms. The DOS spectrum would complement the FMO analysis by showing the energy distribution of all molecular orbitals, not just the frontier orbitals, and could be used to analyze the contributions of the dibromophenyl and morpholine fragments to the electronic structure.
Despite a comprehensive search of available scientific literature, no specific computational chemistry or theoretical studies focusing on the compound this compound were found.
Therefore, it is not possible to provide a detailed article with specific research findings, data tables, or in-depth analysis as requested in the outline for the following sections:
Theoretical Assessment of Non-Linear Optical (NLO) Properties
General principles of these computational methods are well-established in the field of chemistry. Ab initio methods, such as Hartree-Fock, are based on first principles of quantum mechanics without the inclusion of experimental parameters. Semi-empirical methods, like AM1, utilize parameters derived from experimental data to simplify calculations, making them computationally less demanding. These computational techniques are frequently employed to predict and correlate spectroscopic data such as NMR, IR, and UV-Vis spectra, as well as to assess the non-linear optical (NLO) properties of various molecules. However, the application of these specific methods to this compound has not been documented in the accessible body of scientific research.
Reactivity and Derivatization Pathways of 4 2,4 Dibromophenyl Morpholine
Reactivity at the Morpholine (B109124) Nitrogen
The nitrogen atom in the morpholine ring of 4-(2,4-Dibromophenyl)morpholine is a nucleophilic center and can readily react with various electrophiles. This reactivity is fundamental to the construction of more complex molecular architectures.
Alkylation Reactions
The nitrogen atom of N-arylmorpholines can undergo alkylation with various alkylating agents. While specific examples with this compound are not extensively documented in readily available literature, the general reactivity pattern of N-substituted morpholines suggests that it would readily participate in such reactions. For instance, the N-alkylation of morpholine with alcohols has been demonstrated, and the use of aryl/alkyl halides is a common synthetic method for producing N-alkylated morpholines wikipedia.org. The reaction typically proceeds via a nucleophilic substitution mechanism where the morpholine nitrogen attacks the electrophilic carbon of the alkylating agent.
A general scheme for the alkylation of this compound is presented below:
General Reaction Scheme for Alkylation:
Where R is an alkyl group and X is a halide or other suitable leaving group.
The reaction conditions for such transformations often involve the use of a base to deprotonate the resulting morpholinium salt, yielding the neutral N-alkylated product. The choice of solvent and temperature can influence the reaction rate and yield.
Acylation and Amide Formation
Similar to alkylation, the morpholine nitrogen can be acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acylmorpholine (an amide). This reaction is a standard method for introducing a carbonyl group attached to the morpholine nitrogen. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product and a leaving group.
A general representation of the acylation reaction is as follows:
General Reaction Scheme for Acylation:
Where R is an alkyl or aryl group.
These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion.
Reactions with Other Electrophiles
Beyond alkylation and acylation, the nucleophilic nitrogen of the morpholine ring can react with a variety of other electrophiles. These can include, but are not limited to, sulfonyl chlorides to form sulfonamides, isocyanates to form ureas, and other carbon- and heteroatom-based electrophiles. Each of these reactions provides a pathway to further functionalize the morpholine moiety and introduce diverse chemical properties into the parent molecule.
Reactivity of the Dibromophenyl Moiety
The two bromine atoms on the phenyl ring of this compound are key functional groups that enable a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. A critical aspect of the reactivity of this moiety is the differential reactivity of the two bromine atoms, one being ortho and the other para to the morpholine substituent.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aryl halides. In the case of this compound, the electronic and steric environment of the two bromine atoms influences their relative reactivity, often allowing for regioselective transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base yonedalabs.com. Studies on analogous systems, such as 2,4-dibromopyridine and 2,4-dibromoaniline, have shown that the bromine atom at the 2-position (ortho to the directing group) is generally more reactive towards Suzuki coupling researchgate.netacsgcipr.org. This enhanced reactivity is attributed to the electronic effect of the ortho substituent. Therefore, it is anticipated that a selective Suzuki coupling on this compound would preferentially occur at the C-2 position.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst semanticscholar.orgorganic-chemistry.org. Similar to the Suzuki coupling, the regioselectivity is expected to favor the more reactive ortho-bromine atom. The Sonogashira protocol has been successfully applied to convert 2-substituted 4-bromothiazoles from 2,4-dibromothiazole, highlighting the feasibility of selective reactions on dihaloheterocycles nih.govresearchgate.net.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base wikipedia.orgyoutube.comorganic-chemistry.org. This method is a powerful tool for the synthesis of arylamines from aryl halides doubtnut.com. For this compound, a selective Buchwald-Hartwig amination would likely occur at the more activated C-2 position, allowing for the introduction of a new amino group.
The general principle of these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination nih.gov. The choice of palladium catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Cross-Coupling Reaction | Predicted Major Product | Rationale |
| Suzuki-Miyaura | 4-(2-Aryl-4-bromophenyl)morpholine | The bromine at the C-2 position is electronically activated by the ortho-morpholino group. |
| Sonogashira | 4-(2-Alkynyl-4-bromophenyl)morpholine | Similar to Suzuki coupling, the C-2 bromine is more susceptible to oxidative addition to the palladium catalyst. |
| Buchwald-Hartwig | 4-(2-Amino-4-bromophenyl)morpholine | The ortho-directing effect of the morpholino group enhances the reactivity of the C-2 bromine. |
Nucleophilic Aromatic Substitution on the Brominated Phenyl Ring
Nucleophilic aromatic substitution (SNA r) is another important reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups nih.gov. The morpholino group is generally considered an activating group for electrophilic aromatic substitution due to the electron-donating nature of the nitrogen lone pair. However, under certain conditions, particularly with strong nucleophiles, SNA r can occur.
In the case of this compound, the reactivity of the bromine atoms towards nucleophilic substitution would be influenced by the electronic and steric effects of the morpholino group. Generally, electron-withdrawing groups ortho and para to the leaving group are required to stabilize the negatively charged Meisenheimer intermediate formed during the reaction beilstein-journals.org. While the morpholino group is not a strong electron-withdrawing group, the possibility of SNA r, especially at elevated temperatures and with potent nucleophiles like amines, cannot be entirely ruled out. The regioselectivity of such a reaction would depend on the relative stability of the possible intermediates.
Lithiation or Grignard Formation and Subsequent Electrophilic Quenching
The presence of two bromine atoms on the phenyl ring of this compound offers regioselective opportunities for metal-halogen exchange, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The differential reactivity of the bromine atoms—one ortho and one para to the morpholine substituent—can be exploited to form organometallic intermediates, such as organolithium or Grignard reagents.
Lithiation
Directed ortho-lithiation is a common strategy in which a heteroatom-containing substituent directs deprotonation to the adjacent position. However, in the case of this compound, the bromine atoms are more susceptible to lithium-halogen exchange than the protons on the aromatic ring. This exchange is typically accomplished using an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF) reddit.com.
The bromine at the 2-position is sterically hindered by the morpholine ring, while the bromine at the 4-position is more accessible. Consequently, lithium-halogen exchange is expected to occur preferentially at the 4-position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. For instance, reaction with carbon dioxide (CO2) followed by an acidic workup would yield the corresponding benzoic acid derivative. Quenching with aldehydes or ketones would produce secondary or tertiary alcohols, respectively nih.govnih.gov.
Grignard Formation
Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ether solvent wisc.edumnstate.edulibretexts.org. The formation of a Grignard reagent from this compound would involve the oxidative insertion of magnesium into one of the carbon-bromine bonds adichemistry.com. Similar to lithiation, the reaction is likely to be more facile at the less sterically hindered 4-position.
The resulting Grignard reagent is a potent nucleophile and can participate in a wide array of reactions. For example, it can be used in cross-coupling reactions with other organic halides in the presence of a suitable catalyst, or it can add to carbonyl compounds to form alcohols wisc.edumnstate.edu. The successful formation of the Grignard reagent is dependent on the purity and activation of the magnesium metal, as well as strictly anhydrous reaction conditions to prevent quenching of the highly basic organometallic intermediate mnstate.eduadichemistry.com.
| Reagent/Intermediate | Potential Electrophile | Potential Product |
| 4-(2,4-Dibromo-phenyl)morpholine-lithium | Carbon Dioxide (CO2) | 4-(Morpholin-4-yl)-3-bromobenzoic acid |
| 4-(2,4-Dibromo-phenyl)morpholine-lithium | Benzaldehyde | (4-(Morpholin-4-yl)-3-bromophenyl)(phenyl)methanol |
| This compound Grignard | Acetone | 2-(4-(Morpholin-4-yl)-3-bromophenyl)propan-2-ol |
Reaction Mechanism Studies of Key Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key potential transformations can be inferred from well-established principles of organic chemistry.
The lithium-halogen exchange reaction is believed to proceed through a four-centered transition state involving the lithium atom of the alkyllithium reagent, the bromine atom, the ipso-carbon of the aryl halide, and the alkyl group of the organolithium. This exchange results in the formation of the more stable aryllithium species, driven by the greater electronegativity of the sp²-hybridized carbon of the phenyl ring compared to the sp³-hybridized carbon of the alkyllithium reagent.
The mechanism of Grignard reagent formation is thought to involve a single electron transfer (SET) from the magnesium metal to the aryl halide, generating a radical anion. This intermediate then fragments to give an aryl radical and a bromide anion. A second electron transfer from magnesium to the aryl radical results in the formation of the carbanionic portion of the Grignard reagent, which then combines with the MgBr+ species mnstate.edu.
In electrophilic quenching , the aryllithium or Grignard reagent, acting as a potent nucleophile (carbanion source), attacks the electrophilic center of the quenching agent. For example, in the reaction with a ketone, the carbanionic carbon of the organometallic intermediate attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the tertiary alcohol mnstate.eduyoutube.com.
Synthesis of Novel Morpholine Derivatives Incorporating the 2,4-Dibromophenyl Scaffold
The 2,4-dibromophenyl scaffold of this compound is a versatile platform for the synthesis of novel morpholine derivatives through various synthetic strategies.
Functional Group Interconversions on the Dibromophenyl Moiety
The two bromine atoms on the phenyl ring serve as excellent handles for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions researchgate.net. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
Suzuki-Miyaura Coupling : Reaction of this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base can lead to the selective substitution of one or both bromine atoms with the corresponding aryl or vinyl group mdpi.com. The regioselectivity of the reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Sonogashira Coupling : This reaction enables the introduction of an alkyne moiety by coupling the dibromophenyl compound with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst researchgate.net.
Buchwald-Hartwig Amination : This powerful method allows for the formation of carbon-nitrogen bonds. By reacting this compound with an amine in the presence of a palladium catalyst and a suitable base, one or both bromine atoms can be replaced by the amino group.
Heck Reaction : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene.
These cross-coupling reactions provide access to a wide range of novel derivatives with potentially interesting electronic and biological properties.
| Reaction Type | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Phenylboronic acid | 4-(Biphenyl-x,y-diyl)morpholine derivative |
| Sonogashira | Phenylacetylene | 4-(Phenylalkynyl-phenyl)morpholine derivative |
| Buchwald-Hartwig | Aniline | N-Aryl-(dibromo/bromo-phenyl)morpholine derivative |
Ring Expansion and Contraction Reactions of the Morpholine Ring
While less common for N-aryl morpholines, ring expansion and contraction reactions represent potential pathways to novel heterocyclic systems. These transformations often involve the formation of strained intermediates or proceed through rearrangement pathways wikipedia.orguchicago.edu.
Ring Expansion : A potential strategy for the expansion of the morpholine ring could involve the introduction of a suitable functional group on one of the carbon atoms of the morpholine ring, followed by a rearrangement. For example, a Tiffeneau-Demjanov-type rearrangement could theoretically be employed. This would require the synthesis of a 3-aminomethyl-4-(2,4-dibromophenyl)morpholine derivative, which upon treatment with nitrous acid could form a diazonium ion. Subsequent rearrangement could lead to a seven-membered 1,4-oxazepine ring.
Ring Contraction : Ring contraction of the morpholine ring is a more challenging transformation. One hypothetical pathway could involve a Favorskii-type rearrangement of a 3-halo-4-(2,4-dibromophenyl)morpholin-2-one, which would first need to be synthesized. Treatment of this alpha-halo lactam with a base could induce a rearrangement to form a five-membered proline derivative.
It is important to note that these ring expansion and contraction reactions are speculative for this compound and would require significant synthetic effort to achieve the necessary precursors and optimize the reaction conditions.
Applications of 4 2,4 Dibromophenyl Morpholine in Materials Science and As Organic Intermediates
Role as a Versatile Synthetic Building Block for Complex Organic Architectures
In the realm of organic synthesis, the true value of a compound often lies in its ability to serve as a versatile building block for the construction of more complex molecular architectures. 4-(2,4-Dibromophenyl)morpholine is a prime example of such a scaffold, offering multiple reaction sites for chemists to elaborate upon. The two bromine atoms on the phenyl ring are particularly significant, as they can be readily transformed into a variety of other functional groups through well-established organometallic cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. This allows for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of a diverse array of intricate organic structures.
The morpholine (B109124) ring itself can also participate in chemical transformations. The nitrogen atom of the morpholine can be quaternized or can direct reactions at adjacent positions, further expanding the synthetic utility of the molecule. This dual reactivity of the dibromophenyl and morpholine components makes this compound a highly adaptable precursor for creating novel compounds with tailored properties for applications in medicinal chemistry, agrochemicals, and materials science.
Integration into Polymer Chemistry for Novel Material Development
The incorporation of specific functional monomers into polymer chains is a fundamental strategy for developing new materials with enhanced or novel properties. While direct studies on the integration of this compound into polymers are not extensively documented, the characteristics of this compound suggest its potential as a valuable monomer or additive in polymer chemistry. The bromine atoms offer sites for polymerization or for post-polymerization modification, allowing for the creation of functional polymers with tailored characteristics.
For instance, morpholine-containing polymers, such as those derived from 4-acryloylmorpholine, have been investigated for their use in hydrogels for drug delivery applications. researchgate.net These hydrogels exhibit biocompatibility and high water content, making them suitable for biomedical uses. researchgate.net The introduction of a dibromophenyl group, as in this compound, could impart properties such as increased hydrophobicity, flame retardancy, or a higher refractive index to the resulting polymer. The bromine atoms could also serve as grafting points to attach other polymer chains, leading to the formation of complex copolymer architectures like block or graft copolymers. nih.gov
Table 1: Potential Properties Imparted by this compound in Polymers
| Property | Rationale |
| Flame Retardancy | The presence of bromine atoms is a well-known strategy for imparting flame retardant properties to polymers. |
| Increased Refractive Index | The incorporation of heavy atoms like bromine can increase the refractive index of a material. |
| Hydrophobicity | The bulky and nonpolar dibromophenyl group would likely increase the hydrophobicity of the polymer. |
| Grafting Sites | The bromine atoms can be converted to other functional groups suitable for initiating graft polymerization. |
Utilization in Optoelectronic Materials and Devices
The development of new organic materials for optoelectronic applications is a rapidly growing field of research. While specific studies detailing the use of this compound in this area are scarce, its structural features suggest potential applications. The dibromophenyl moiety is an electron-withdrawing group, and its combination with the electron-donating morpholine nitrogen could lead to molecules with interesting charge-transfer properties. Such donor-acceptor systems are fundamental to the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.
Furthermore, the bromine atoms provide a handle for further functionalization, allowing for the fine-tuning of the electronic properties of the molecule. For example, replacing the bromine atoms with extended aromatic systems through cross-coupling reactions could lead to compounds with enhanced conjugation and desirable photophysical properties. Boronate esters, which can be synthesized from brominated precursors, are known to have applications in optoelectronics, and their properties can be tuned by coordination with other ions. mdpi.com
Development as Ligands in Coordination Chemistry
The nitrogen and oxygen atoms of the morpholine ring in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand in coordination chemistry, forming complexes with a variety of transition metals. The properties of these metal complexes are influenced by both the metal center and the ligand. The dibromophenyl group can exert steric and electronic effects on the coordination environment, potentially leading to novel catalytic activities or interesting magnetic and optical properties of the resulting complexes.
For example, related morpholine derivatives, such as 4-(2-aminoethyl)morpholine, have been shown to form coordination complexes with metals like cadmium, where the morpholine ring and the amino group coordinate to the metal center. nih.gov The resulting structures can form extended networks through intermolecular interactions. nih.gov The development of this compound as a ligand could lead to new catalysts for organic reactions or functional materials with applications in areas such as gas storage and separation.
Application as Chiral Auxiliaries and Templates in Asymmetric Synthesis
Asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the product. While this compound itself is not chiral, it can be used as a precursor to synthesize chiral morpholine derivatives that can act as chiral auxiliaries.
The synthesis of chiral morpholines is an active area of research, with methods such as asymmetric hydrogenation being developed to produce enantiomerically pure 2-substituted morpholines. semanticscholar.orgnih.gov These chiral morpholines can then be used to control the stereochemical outcome of reactions such as alkylations and aldol (B89426) reactions. The bulky and electronically defined dibromophenyl group could provide a strong stereodirecting influence, making chiral derivatives of this compound potentially effective chiral auxiliaries. The general principle of using a chiral auxiliary is to attach it to a prochiral substrate, perform the desired stereoselective reaction, and then remove the auxiliary to yield the enantiomerically enriched product.
Use in Agrochemical and Dyestuff Intermediates
The structural motifs present in this compound are also found in various agrochemicals and dyes. The morpholine ring is a common feature in many biologically active compounds, including some fungicides. For instance, certain morpholine derivatives are known to have antimicrobial properties. nih.gov The dibromophenyl group can also contribute to the biological activity or the color of a molecule.
Therefore, this compound can serve as a valuable intermediate in the synthesis of new agrochemicals and dyestuffs. The bromine atoms can be substituted with other groups to modulate the biological activity or to tune the absorption and emission properties of a dye molecule. For example, the synthesis of quinoline (B57606) derivatives with antimicrobial activity has been reported starting from a bromophenyl precursor. nih.gov This highlights the potential of using brominated phenyl compounds as building blocks for bioactive molecules.
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of N-aryl-heterocycles often relies on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods can be associated with high catalyst costs, the use of stoichiometric bases, and the generation of significant waste. A primary challenge for future research is the development of more sustainable and atom-economical synthetic pathways to 4-(2,4-Dibromophenyl)morpholine.
Future investigations should prioritize:
Catalyst Development: Research into catalysts based on more abundant and less toxic metals like copper or iron could provide cost-effective and environmentally benign alternatives to palladium.
C-H Activation: Direct arylation via C-H activation represents a highly atom-economical approach, eliminating the need for pre-functionalized starting materials and reducing waste streams. The development of regioselective C-H amination methods for the direct synthesis of this compound would be a significant step forward.
Flow Chemistry: The implementation of continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher yields and purities.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Palladium-Catalyzed Amination | High yields, broad substrate scope | High catalyst cost, ligand sensitivity, waste generation |
| Copper-Catalyzed Amination | Lower catalyst cost, good for electron-rich amines | Often requires higher temperatures, potential for side reactions |
| Direct C-H Amination | High atom economy, reduced waste | Regioselectivity control, requires catalyst development |
| Flow Chemistry Synthesis | Enhanced safety, scalability, process control | Initial setup cost, optimization of flow parameters |
Exploration of Unprecedented Reactivity and Transformation Pathways
The dibromo-substitution pattern on the phenyl ring of this compound offers a versatile platform for a variety of chemical transformations. Future research should aim to explore novel reactivity pathways that leverage the presence of these two bromine atoms.
Key areas for exploration include:
Orthogonal Functionalization: Developing selective methods to functionalize the two bromine positions independently would open up pathways to complex, multifunctional molecules. This could involve carefully controlled metal-halogen exchange reactions or selective cross-coupling reactions.
Domino and Cascade Reactions: Designing one-pot, multi-step reaction sequences (domino or cascade reactions) initiated at one or both bromine sites could lead to the efficient construction of complex heterocyclic scaffolds.
Photoredox Catalysis: The use of visible-light photoredox catalysis could enable novel transformations of the C-Br bonds under mild conditions, potentially leading to new types of carbon-carbon and carbon-heteroatom bond formations.
Advanced Computational Modeling for Precise Property Prediction and Mechanism Elucidation
Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Advanced computational modeling can accelerate the discovery process and provide deep insights into reaction mechanisms.
Future research in this area should focus on:
DFT Calculations: Employing Density Functional Theory (DFT) to model reaction pathways, predict spectroscopic properties (e.g., NMR, IR), and understand the electronic structure of the molecule and its derivatives.
Machine Learning: Developing machine learning models trained on experimental and computational data to predict properties such as solubility, reactivity, and potential biological activity for a wide range of derivatives.
Molecular Dynamics Simulations: Using molecular dynamics to simulate the behavior of the molecule in different solvent environments and to study its interactions with potential biological targets or materials.
Table 2: Application of Computational Methods
| Computational Technique | Research Goal | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms | Transition state energies, reaction profiles, spectroscopic data |
| Machine Learning (ML) | High-throughput property screening | Predicted solubility, reactivity, potential bioactivity |
| Molecular Dynamics (MD) | Simulate molecular behavior | Conformational analysis, solvent effects, binding affinities |
Expanding the Scope of Derivatization for Diverse Functional Materials
The core structure of this compound is an excellent scaffold for the synthesis of a wide array of derivatives with potential applications in materials science.
Future derivatization efforts could target:
Organic Electronics: Substitution of the bromine atoms with conjugated organic groups could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Fluorescent Probes: Introduction of fluorophores could result in novel chemosensors for the detection of metal ions or other analytes.
Polymer Science: Incorporation of the 4-(phenyl)morpholine unit into polymer backbones could lead to the creation of new polymers with tailored thermal, mechanical, and optical properties.
Investigation into Solid-State Properties and Polymorphism
The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. A thorough investigation into the solid-state properties of this compound is a critical area for future research.
Key aspects to be investigated include:
Crystallography: Single-crystal X-ray diffraction studies are needed to determine the precise three-dimensional structure of the molecule in the solid state.
Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) is essential, as different polymorphs can exhibit different solubilities, stabilities, and melting points.
Co-crystallization: The formation of co-crystals with other molecules could be explored as a strategy to modify the physicochemical properties of the compound, such as its solubility and bioavailability.
Q & A
Q. What are the established synthetic methodologies for preparing 4-(2,4-Dibromophenyl)morpholine, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between a brominated benzyl halide (e.g., 2,4-dibromobenzyl chloride) and morpholine. Key parameters include:
- Solvent : Dichloromethane or toluene for optimal solubility .
- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to deprotonate morpholine and drive the reaction .
- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.
Example protocol:
1. Dissolve 2,4-dibromobenzyl chloride (1 eq) and morpholine (1.2 eq) in anhydrous dichloromethane.
2. Add K₂CO₃ (2 eq) and stir under nitrogen for 24 hours.
3. Filter, concentrate, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield optimization requires careful control of stoichiometry and moisture-free conditions .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify bromine substitution patterns and morpholine ring integrity. For example, aromatic protons adjacent to bromine show deshielding (~δ 7.5–8.5 ppm), while morpholine protons appear as distinct multiplets (~δ 3.6–2.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~317–319 for C₁₀H₁₀Br₂NO).
- IR Spectroscopy : Identify N–H stretches (morpholine) and C–Br vibrations (~500–600 cm⁻¹) .
Contradictions in NMR data (e.g., unexpected splitting) may arise from regioisomeric impurities, necessitating 2D NMR (COSY, HSQC) for resolution .
Q. What are the key physicochemical properties of this compound that influence its reactivity?
- Methodological Answer :
- Lipophilicity : Bromine substituents increase logP (~3.5–4.0), enhancing membrane permeability but reducing aqueous solubility.
- Electron-Withdrawing Effects : Bromine at the 2- and 4-positions deactivates the phenyl ring, directing electrophilic substitutions to the 5-position .
- Steric Effects : Bulky bromine atoms may hinder access to the morpholine nitrogen in hydrogen-bonding interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing halogenated morpholine derivatives?
- Methodological Answer :
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography to confirm regiochemistry if NMR is ambiguous) .
- Isotopic Labeling : Introduce ²H or ¹³C labels to track specific protons/carbons in complex splitting patterns.
- Case Study : In a reported synthesis error, NMR superposition confirmed the correct 2,4-dibromo isomer after initial misassignment, highlighting the need for rigorous spectral comparison with authentic standards .
Q. What computational approaches predict the electronic properties of this compound, and how do they correlate with experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, bromine lowers HOMO energy, reducing nucleophilicity .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR).
- Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .
Q. What strategies optimize regioselective bromination in morpholine derivatives to enhance biological activity?
- Methodological Answer :
- Directing Groups : Use electron-donating substituents (e.g., –OCH₃) to guide bromination to specific positions.
- Catalytic Systems : Employ Pd-catalyzed C–H activation for late-stage functionalization .
- Biological Impact :
- Table : Positional Effects on Activity
| Bromine Positions | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 2,4-Dibromo | 0.5–1.2 | Kinase X |
| 3,5-Dibromo | >10 | Kinase X |
- Halogen bonding to protein residues (e.g., backbone carbonyls) enhances binding affinity in the 2,4-isomer .
Q. How do researchers address contradictions in reported biological activities of halogenated morpholine derivatives?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) to minimize inter-lab variability.
- SAR Studies : Systematically vary substituents (e.g., Br vs. Cl at 2,4-positions) and correlate with activity trends.
- Example : A compound with 2,4-dibromo substitution showed 10-fold higher antimicrobial activity than its 3,5-dibromo analog, attributed to improved target pocket fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
